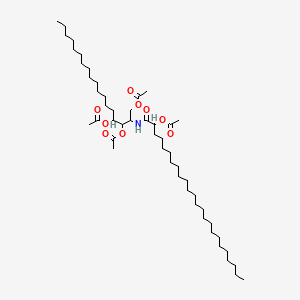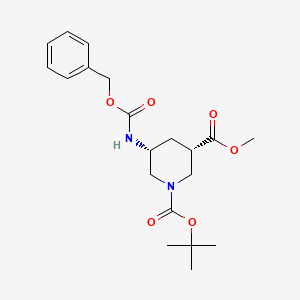
Cyclotetrakis(1,4-butylene Terephthalate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetrakis(1,4-butylene Terephthalate) is a cyclic tetramer of polybutylene terephthalate, a thermoplastic engineering polymer. This compound is known for its excellent electrical properties, mechanical strength, heat resistance, and chemical resistance. It has a fast crystallization rate, making it suitable for injection molding and is widely used commercially .
Mechanism of Action
Biochemical Pathways
Cyclotetrakis(1,4-butylene Terephthalate) is a cyclic trimer of poly(butylene terephthalate), a thermoplastic engineering polymer . The specific biochemical pathways affected by this compound are currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Cyclotetrakis(1,4-butylene Terephthalate) is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotetrakis(1,4-butylene Terephthalate) is synthesized through the polycondensation of terephthalic acid and 1,4-butanediol. The reaction typically involves heating the reactants in the presence of a catalyst, such as antimony trioxide, at high temperatures (around 250-280°C) under reduced pressure to remove the water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of Cyclotetrakis(1,4-butylene Terephthalate) follows a similar polycondensation process but on a larger scale. The reactants are continuously fed into a reactor, and the product is extruded and pelletized for further processing .
Chemical Reactions Analysis
Types of Reactions
Cyclotetrakis(1,4-butylene Terephthalate) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under harsh conditions, leading to the breakdown of the polymer chain.
Reduction: Less common but can be achieved using strong reducing agents.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of smaller molecular weight compounds, while substitution reactions can introduce new functional groups into the polymer chain .
Scientific Research Applications
Cyclotetrakis(1,4-butylene Terephthalate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and behavior of cyclic polymers.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Widely used in the production of engineering plastics, electrical components, and automotive parts due to its excellent mechanical and thermal properties
Comparison with Similar Compounds
Similar Compounds
Polyethylene Terephthalate (PET): Another thermoplastic polymer with similar properties but different monomer units.
Polypropylene (PP): A thermoplastic polymer with good chemical resistance but lower mechanical strength compared to Cyclotetrakis(1,4-butylene Terephthalate).
Polycarbonate (PC): Known for its high impact resistance and transparency but less chemical resistance.
Uniqueness
Cyclotetrakis(1,4-butylene Terephthalate) stands out due to its unique cyclic structure, which imparts high crystallinity and thermal stability. This makes it particularly suitable for applications requiring high mechanical strength and heat resistance .
Properties
IUPAC Name |
3,8,15,20,27,32,39,44-octaoxapentacyclo[44.2.2.210,13.222,25.234,37]hexapentaconta-1(49),10,12,22,24,34(52),35,37(51),46(50),47,53,55-dodecaene-2,9,14,21,26,33,38,45-octone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48O16/c49-41-33-9-11-35(12-10-33)43(51)59-27-3-4-29-61-45(53)37-17-19-39(20-18-37)47(55)63-31-7-8-32-64-48(56)40-23-21-38(22-24-40)46(54)62-30-6-5-28-60-44(52)36-15-13-34(14-16-36)42(50)58-26-2-1-25-57-41/h9-24H,1-8,25-32H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHSLWVAJMAKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OCCCCOC(=O)C5=CC=C(C=C5)C(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)



![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)




![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

